molecular formula C8H6ClF3N2O B3166223 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 90931-40-1

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B3166223
CAS No.: 90931-40-1
M. Wt: 238.59 g/mol
InChI Key: OGOWSXDCGFADJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 2-chloro-5-(trifluoromethyl)pyridine

    Reagent: Chloroacetyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Anhydrous, room temperature

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of chloroacetyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the acetamide group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

    Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the acetamide group but shares the pyridine and trifluoromethyl moieties.

    2-Chloro-N-(2-pyridyl)acetamide: Similar structure but without the trifluoromethyl group.

Uniqueness

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide is unique due to the presence of both the trifluoromethyl and chloroacetamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloroacetamide group allows for covalent interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-3-7(15)14-6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOWSXDCGFADJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.